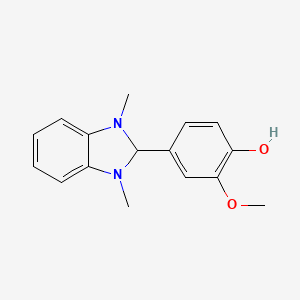![molecular formula C19H19FN4O2 B5512953 [2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B5512953.png)
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features a morpholine ring, a pyrazole ring, and a fluorophenyl group
Scientific Research Applications
Chemistry
In chemistry, [2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for developing new drugs or therapeutic agents .
Medicine
Its unique structure may allow it to interact with specific biological targets, making it a candidate for treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the morpholine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous-flow synthesis and the use of packed-bed reactors can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Mechanism of Action
The mechanism of action of [2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-methylphenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone
- [2-(4-chlorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone
- [2-(4-bromophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone
Uniqueness
The uniqueness of [2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone lies in its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-23-8-2-3-17(23)15-11-16(22-21-15)19(25)24-9-10-26-18(12-24)13-4-6-14(20)7-5-13/h2-8,11,18H,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQWVSUMQFYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N'-(4-ethoxyphenyl)carbamimidoyl]-1,1-dimethylguanidine](/img/structure/B5512876.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5512905.png)
![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)


![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)
